molecular formula C12H15N5OS2 B5635034 2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide

2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide

Cat. No. B5635034
M. Wt: 309.4 g/mol
InChI Key: DWAZUEZNGBIPEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole and pyrimidine derivatives typically involves reactions such as cyclization, alkylation, and condensation. For instance, the preparation of related thiadiazole compounds has been achieved through reactions involving ethoxycarbonylmethyl derivatives and active methylene groups, leading to the formation of thiadiazolo[3,2-a]pyrimidine derivatives (Kukaniev et al., 1998).

Molecular Structure Analysis

The molecular structures of thiadiazole and pyrimidine derivatives are typically elucidated using spectroscopic techniques such as NMR, IR spectroscopy, and sometimes X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the nature of their bonding (Reza Moradivalikboni et al., 2014).

Chemical Reactions and Properties

The chemical behavior of thiadiazole and pyrimidine derivatives often involves interactions with various reagents leading to the formation of new compounds. For example, the reaction of thiadiazolo[3,2-a]pyrimidin derivatives with carbon disulfide and phenyl isothiocyanate has been reported, highlighting the reactive nature of these compounds (Kukaniev et al., 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These properties are typically determined through laboratory testing and are not readily predictable from the molecular structure alone .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and effects. For instance, if it were found to have biological activity, it could be studied as a potential pharmaceutical compound. Alternatively, if it had interesting electronic properties, it could be studied for potential use in materials science .

properties

IUPAC Name

2-ethyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS2/c1-3-10-14-6-9(7-15-10)11(18)13-4-5-19-12-17-16-8(2)20-12/h6-7H,3-5H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAZUEZNGBIPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCCSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide

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